4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine
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Overview
Description
4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine is a complex organic compound with a molecular formula of C18H26N4O This compound is notable for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a cyclopentyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the cyclopentyl and dimethyl groups. The final step involves the attachment of the piperidine moiety through an ether linkage. Reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like dimethyl amino pyridine (DMAP) and lithium hydroxide (LiOH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener alternatives for solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which play crucial roles in cell cycle regulation and gene expression . By binding to these targets, the compound can modulate their activity and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine structure.
Piritrexim: A synthetic antifolate with anti-tumor properties.
Uniqueness
4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine is unique due to its specific combination of functional groups and its ability to inhibit multiple molecular targets. This multi-target inhibition can enhance its therapeutic potential and reduce the likelihood of drug resistance compared to single-target inhibitors .
Properties
Molecular Formula |
C18H26N4O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
7-cyclopentyl-5,6-dimethyl-4-piperidin-4-yloxypyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H26N4O/c1-12-13(2)22(14-5-3-4-6-14)17-16(12)18(21-11-20-17)23-15-7-9-19-10-8-15/h11,14-15,19H,3-10H2,1-2H3 |
InChI Key |
UZMSEOMPPQDBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)OC3CCNCC3)C4CCCC4)C |
Origin of Product |
United States |
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